![molecular formula C20H16N2O4 B5883833 N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5883833.png)
N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-(1-naphthyl)ethanimidamide
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Overview
Description
N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-(1-naphthyl)ethanimidamide, also known as BNNE, is a chemical compound that has gained attention in scientific research due to its potential biological activities. BNNE is a derivative of naphthalene and is synthesized through a multistep process.
Mechanism of Action
The mechanism of action of N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-(1-naphthyl)ethanimidamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer. This compound has been shown to inhibit the NF-κB signaling pathway, which plays a critical role in the regulation of inflammation and cancer. This compound has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can reduce the production of reactive oxygen species and inhibit the activity of enzymes involved in inflammation. In vivo studies have shown that this compound can reduce tumor growth, reduce inflammation, and improve antioxidant status.
Advantages and Limitations for Lab Experiments
One advantage of using N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-(1-naphthyl)ethanimidamide in lab experiments is its potential to inhibit inflammation and cancer growth. This makes it a promising compound for the development of new drugs. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-(1-naphthyl)ethanimidamide. One direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. Another direction is to optimize its synthesis method to improve its solubility and bioavailability. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its potential biological activities.
Synthesis Methods
The synthesis of N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-(1-naphthyl)ethanimidamide involves a multistep process that starts with the reaction of 1-naphthylamine with phthalic anhydride to form 1-(1-naphthyl)-2-phthalimidoethane. The next step involves the reduction of the phthalimido group to form 1-(1-naphthyl)-2-aminoethanol. The final step involves the reaction of 1-(1-naphthyl)-2-aminoethanol with 1,3-benzodioxole-5-carbonyl chloride to form this compound.
Scientific Research Applications
N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-(1-naphthyl)ethanimidamide has been studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In vitro studies have shown that this compound has the ability to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. In vivo studies have shown that this compound has the ability to inhibit tumor growth and reduce inflammation in animal models.
properties
IUPAC Name |
[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 1,3-benzodioxole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c21-19(11-14-6-3-5-13-4-1-2-7-16(13)14)22-26-20(23)15-8-9-17-18(10-15)25-12-24-17/h1-10H,11-12H2,(H2,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMKFQKEOWMFRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)ON=C(CC3=CC=CC4=CC=CC=C43)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)O/N=C(/CC3=CC=CC4=CC=CC=C43)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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